molecular formula C3H7ClO2 B1360321 (S)-(+)-3-Chloro-1,2-propanediol CAS No. 60827-45-4

(S)-(+)-3-Chloro-1,2-propanediol

Cat. No. B1360321
CAS RN: 60827-45-4
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

Inputs

Step One
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1682 kg
Type
solvent
Smiles
O
Step Four
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Smiles
O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Name
Quantity
907 kg
Type
solvent
Smiles
O
Step Five
Name
Quantity
28 kg
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Smiles
Name
Quantity
723 kg
Type
solvent
Smiles
O
Step Seven
Name
Quantity
176 kg
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
176 kg
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
128 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for ≈6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining its temperature to ≦30° C
ADDITION
Type
ADDITION
Details
each charged to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the pH of the reaction at ≈10
DISTILLATION
Type
DISTILLATION
Details
was distilled off under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
While cooling to 10° C.
ADDITION
Type
ADDITION
Details
ethanol (2585 kg) was added to the residue in the reaction vessel
STIRRING
Type
STIRRING
Details
After stirring at 10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crude solid was collected by filtration
WASH
Type
WASH
Details
The solids were washed with ethanol (500 kg)
CUSTOM
Type
CUSTOM
Details
The crude solid was dried at 55° C. under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Type
product
Smiles
ClCC(CO)O
Name
Type
product
Smiles
O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 783 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

Inputs

Step One
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1682 kg
Type
solvent
Smiles
O
Step Four
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Smiles
O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Name
Quantity
907 kg
Type
solvent
Smiles
O
Step Five
Name
Quantity
28 kg
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Smiles
Name
Quantity
723 kg
Type
solvent
Smiles
O
Step Seven
Name
Quantity
176 kg
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
176 kg
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
128 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for ≈6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining its temperature to ≦30° C
ADDITION
Type
ADDITION
Details
each charged to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the pH of the reaction at ≈10
DISTILLATION
Type
DISTILLATION
Details
was distilled off under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
While cooling to 10° C.
ADDITION
Type
ADDITION
Details
ethanol (2585 kg) was added to the residue in the reaction vessel
STIRRING
Type
STIRRING
Details
After stirring at 10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crude solid was collected by filtration
WASH
Type
WASH
Details
The solids were washed with ethanol (500 kg)
CUSTOM
Type
CUSTOM
Details
The crude solid was dried at 55° C. under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Type
product
Smiles
ClCC(CO)O
Name
Type
product
Smiles
O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 783 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

Inputs

Step One
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1682 kg
Type
solvent
Smiles
O
Step Four
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Smiles
O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Name
Quantity
907 kg
Type
solvent
Smiles
O
Step Five
Name
Quantity
28 kg
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Smiles
Name
Quantity
723 kg
Type
solvent
Smiles
O
Step Seven
Name
Quantity
176 kg
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
176 kg
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
128 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for ≈6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining its temperature to ≦30° C
ADDITION
Type
ADDITION
Details
each charged to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the pH of the reaction at ≈10
DISTILLATION
Type
DISTILLATION
Details
was distilled off under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
While cooling to 10° C.
ADDITION
Type
ADDITION
Details
ethanol (2585 kg) was added to the residue in the reaction vessel
STIRRING
Type
STIRRING
Details
After stirring at 10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crude solid was collected by filtration
WASH
Type
WASH
Details
The solids were washed with ethanol (500 kg)
CUSTOM
Type
CUSTOM
Details
The crude solid was dried at 55° C. under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Type
product
Smiles
ClCC(CO)O
Name
Type
product
Smiles
O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 783 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

Inputs

Step One
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1682 kg
Type
solvent
Smiles
O
Step Four
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Smiles
O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Name
Quantity
907 kg
Type
solvent
Smiles
O
Step Five
Name
Quantity
28 kg
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Smiles
Name
Quantity
723 kg
Type
solvent
Smiles
O
Step Seven
Name
Quantity
176 kg
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
176 kg
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
128 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for ≈6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining its temperature to ≦30° C
ADDITION
Type
ADDITION
Details
each charged to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the pH of the reaction at ≈10
DISTILLATION
Type
DISTILLATION
Details
was distilled off under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
While cooling to 10° C.
ADDITION
Type
ADDITION
Details
ethanol (2585 kg) was added to the residue in the reaction vessel
STIRRING
Type
STIRRING
Details
After stirring at 10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crude solid was collected by filtration
WASH
Type
WASH
Details
The solids were washed with ethanol (500 kg)
CUSTOM
Type
CUSTOM
Details
The crude solid was dried at 55° C. under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Type
product
Smiles
ClCC(CO)O
Name
Type
product
Smiles
O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 783 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.